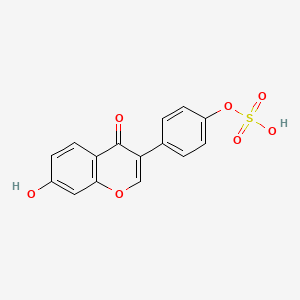
Daidzein 4'-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein 4’-sulfate is a sulfated derivative of daidzein, an isoflavone predominantly found in soybeans and other legumes. Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogenic activity. Daidzein 4’-sulfate is formed through the sulfation of daidzein, which enhances its solubility and alters its biological activity. This compound has garnered interest due to its potential health benefits and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of daidzein 4’-sulfate typically involves the sulfation of daidzein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of daidzein 4’-sulfate may involve enzymatic sulfation using sulfotransferases. This method is advantageous due to its specificity and mild reaction conditions. The use of recombinant enzymes in bioreactors can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Daidzein 4’-sulfate can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate daidzein.
Oxidation: Oxidative reactions can modify the phenolic structure, potentially leading to quinone formation.
Reduction: Reduction reactions can target the carbonyl group in the isoflavone structure.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Daidzein.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of daidzein.
Scientific Research Applications
Daidzein 4’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Biology: Investigated for its role in cellular transport mechanisms and its interaction with various transport proteins.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antioxidant properties. It has shown promise in reducing estrogen-dependent cancer cell proliferation.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced solubility and bioavailability .
Mechanism of Action
Daidzein 4’-sulfate exerts its effects through several mechanisms:
Estrogen Receptor Modulation: It can bind to estrogen receptors, modulating their activity and influencing estrogen-dependent pathways.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cellular Transport: Daidzein 4’-sulfate is actively transported into cells by specific transport proteins, influencing its bioavailability and activity .
Comparison with Similar Compounds
Daidzein: The parent compound, less soluble but with similar estrogenic activity.
Genistein: Another isoflavone with higher estrogen receptor affinity and similar health benefits.
Glycitein: A less common isoflavone with distinct biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness of Daidzein 4’-Sulfate: Daidzein 4’-sulfate stands out due to its enhanced solubility and unique biological activities. Its sulfation alters its interaction with cellular transport proteins and enzymes, potentially leading to different pharmacokinetics and bioavailability compared to its non-sulfated counterparts .
Properties
CAS No. |
162935-26-4 |
|---|---|
Molecular Formula |
C15H10O7S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20) |
InChI Key |
CQRHJEVIKOKQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


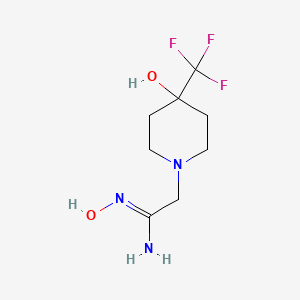
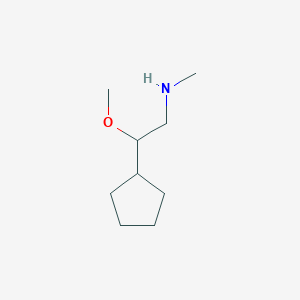
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
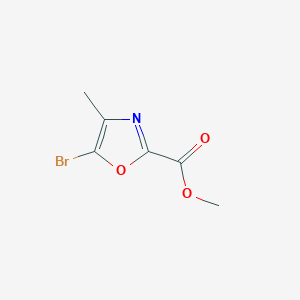
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
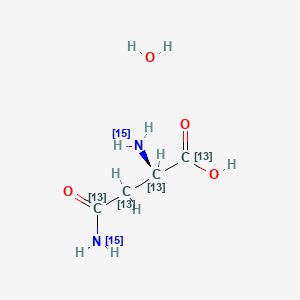

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

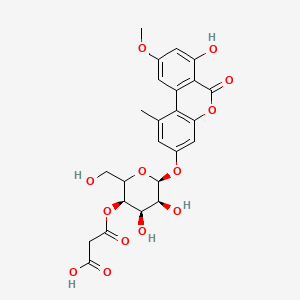
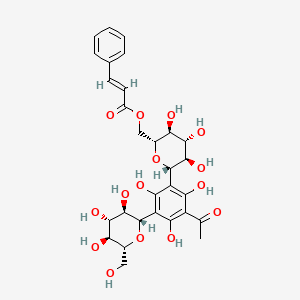
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
